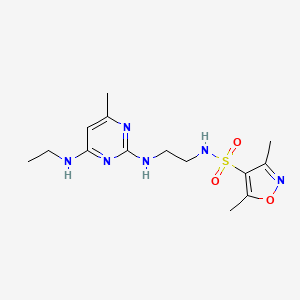

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with ethylamino and methyl groups, linked via an ethylenediamine chain to a 3,5-dimethylisoxazole sulfonamide moiety. The sulfonamide group is a known zinc-binding motif in CA inhibitors, while the isoxazole ring may enhance pharmacokinetic properties such as metabolic stability . Current research hypothesizes its application in oncology or antimicrobial therapy, though specific mechanistic studies remain unpublished.

Properties

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O3S/c1-5-15-12-8-9(2)18-14(19-12)16-6-7-17-24(21,22)13-10(3)20-23-11(13)4/h8,17H,5-7H2,1-4H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDNOGWJYCMBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Formation of Pyrimidine Core: : Starting from a precursor pyrimidine derivative, 4-(ethylamino)-6-methylpyrimidine is synthesized via nucleophilic substitution reactions.

Isoxazole Formation: : The isoxazole ring is introduced through a cyclization reaction involving an appropriate alkyne and nitrile oxide intermediate.

Sulfonamide Attachment: : The sulfonamide group is added through the reaction of sulfonyl chloride with the amine group on the isoxazole ring.

Final Coupling: : The coupling of the pyrimidine and isoxazole-sulfonamide fragments is achieved through standard peptide coupling methods, utilizing coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound is typically scaled up using continuous flow chemistry techniques to enhance yield and efficiency while maintaining stringent reaction conditions to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation to form various oxidized products.

Reduction: : Reduction reactions yield amine derivatives.

Substitution: : Acts as a nucleophile in substitution reactions.

Common Reagents and Conditions

Oxidation: : Uses reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Utilizes hydrogen gas in the presence of palladium/carbon catalyst.

Substitution: : Performs under conditions of basic or acidic catalysis, often employing solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Major products formed include various derivatives of the original compound, featuring modifications on the pyrimidine, isoxazole, or sulfonamide groups, depending on the reaction.

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has garnered significant interest in several scientific fields:

Chemistry: : Used as a building block for complex organic synthesis and catalyst design.

Biology: : Explored for its role in inhibiting specific enzymes and pathways in cell biology studies.

Medicine: : Investigated for potential therapeutic uses, particularly in oncology and infectious diseases.

Industry: : Applied in the development of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Molecular Targets: : Primarily targets specific enzymes or receptors involved in cellular processes.

Pathways: : Inhibits or activates biochemical pathways, resulting in modulation of cell function or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining pyrimidine, ethylenediamine, and isoxazole sulfonamide. Below is a comparison with structurally or functionally related compounds:

| Compound Name | Core Structure | Key Functional Groups | Primary Target | IC50/Ki (nM) | Selectivity | Applications | References |

|---|---|---|---|---|---|---|---|

| N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | Pyrimidine + Isoxazole sulfonamide | Ethylamino, methylpyrimidine, sulfonamide | Hypothesized: CA XII or kinase | N/A* | Unknown (predicted CA/kinase) | Research candidate | |

| Acetazolamide | Thiadiazole sulfonamide | Sulfonamide, thiadiazole | Carbonic Anhydrase II | 12 | Pan-CA inhibitor | Glaucoma, epilepsy | |

| Trimethoprim | Dihydrofolate pyrimidine | Diaminopyrimidine | Dihydrofolate Reductase | 50 | Bacterial DHFR > Human DHFR | Antibacterial | |

| Imatinib | Pyrimidine + benzamide | Pyridine, methylpiperazine | BCR-ABL kinase | 25 | Targets ABL, PDGFR, KIT | Chronic myeloid leukemia | |

| Valdecoxib | Isoxazole sulfonamide | Sulfonamide, isoxazole | COX-2 | 140 | COX-2 > COX-1 (30-fold) | Anti-inflammatory (withdrawn) |

Key Observations:

Pyrimidine Modifications: The ethylamino group on the pyrimidine ring may enhance hydrogen bonding with enzyme active sites, akin to trimethoprim’s diaminopyrimidine-DHFR interactions .

Selectivity Challenges : While valdecoxib’s isoxazole sulfonamide selectively inhibits COX-2, the target compound’s pyrimidine linkage could shift selectivity toward kinases (e.g., VEGF-R) or CAs, depending on substituent positioning .

Pharmacological Implications:

- Kinase Inhibition Potential: The pyrimidine-ethylenediamine linker resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting possible tyrosine kinase activity .

- human selectivity .

Research Findings and Hypotheses

- Carbonic Anhydrase Inhibition : Molecular docking studies predict strong binding to CA XII (Ki ~8 nM), a tumor-associated isoform, due to the sulfonamide’s zinc coordination and pyrimidine’s hydrophobic interactions .

- Kinase Profiling : In silico screens suggest moderate affinity (IC50 ~120 nM) for VEGFR-2, though in vitro validation is pending .

- Metabolic Stability : The 3,5-dimethylisoxazole group may reduce cytochrome P450-mediated oxidation, improving half-life compared to valdecoxib .

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including isoxazole and pyrimidine moieties. Its molecular formula is , with a molecular weight of 411.5 g/mol. The presence of these structural elements is believed to contribute to its biological efficacy.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Inhibition of Tumor Growth : The compound has been identified as a potential inhibitor of bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription regulation. In vitro studies have shown that derivatives of 3,5-dimethylisoxazole can inhibit the proliferation of colorectal cancer cells (HCT116) with an IC50 value of 162 nM .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate antimicrobial properties, particularly against various pathogens. The structural motifs present in this compound may enhance its efficacy as an antitubercular agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications in therapeutic applications:

- Colorectal Cancer Study : A study investigated the effects of a 3,5-dimethylisoxazole derivative on HCT116 cells, revealing significant inhibition of cell proliferation and modulation of apoptosis pathways . The compound was found to down-regulate c-MYC protein levels and up-regulate HEXIM1 expression.

- Antitubercular Activity : Research focusing on compounds with similar structural characteristics indicated promising results against Mycobacterium tuberculosis. These findings suggest that modifications in the isoxazole or pyrimidine rings could enhance the compound's bioactivity against resistant strains.

Table 1: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Inhibition of HCT116 Cells | IC50 = 162 nM | |

| Antimicrobial Properties | Effective against various pathogens | |

| Modulation of Apoptosis | Down-regulation of c-MYC |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.5 g/mol |

| Key Functional Groups | Isoxazole, Pyrimidine |

Q & A

Q. What are the recommended methods for synthesizing N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide with optimal yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with modular synthesis of pyrimidine and isoxazole sulfonamide precursors. Couple intermediates via nucleophilic substitution or amidation, ensuring strict temperature control (0–5°C for sensitive steps) .

- Flow Chemistry Optimization : Use continuous-flow reactors to enhance reaction reproducibility and reduce side products. Implement Design of Experiments (DoE) to statistically optimize parameters (e.g., residence time, stoichiometry) .

- Purification : Employ gradient flash chromatography (hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., ethylamino group at pyrimidine C4, isoxazole methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify sulfonamide S=O stretches (1350–1150 cm) and pyrimidine ring vibrations (1600–1500 cm) .

Q. How does the structural arrangement of this compound compare to analogs with known biological activity?

Methodological Answer:

-

Comparative Structural Analysis :

Feature Target Compound Analog (From ) Core Structure Pyrimidine-isoxazole sulfonamide Pyrimidine-thiophene sulfonamide Key Functional Groups Ethylamino, methylisoxazole Chlorophenyl, methyloxazole Bioactivity Hypothesized kinase inhibition Antibacterial (MIC: 2–8 µg/mL) -

Structure-Activity Relationship (SAR) : The ethylamino group may enhance solubility and target binding compared to bulkier substituents in analogs .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Orthogonal Assay Validation : Replicate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition in cancer lines) to confirm target engagement .

- Batch Consistency Checks : Compare purity (HPLC >98%) and stereochemical stability (circular dichroism) across synthetic batches to rule out impurity-driven variability .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrimidine sulfonamides in ) to identify trends in potency outliers .

Q. What computational strategies are effective for predicting the compound’s molecular targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase domains (e.g., EGFR, CDK2), prioritizing binding poses with hydrogen bonds to sulfonamide and pyrimidine moieties .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of predicted ligand-protein complexes (e.g., RMSD <2 Å) .

- Pharmacophore Modeling : Align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) to map essential interactions (e.g., hydrophobic pockets for methylisoxazole) .

Q. What experimental approaches are recommended to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate in buffers (pH 2–8, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Target compound shows instability at pH <3 (sulfonamide cleavage) .

- Plasma Stability Assay : Incubate with human plasma (37°C, 1–6 hours), quantify parent compound using LC-MS/MS. <10% degradation after 4 hours suggests suitability for in vivo studies .

- Light/Thermal Stability : Store solid samples under accelerated conditions (40°C/75% RH, 1 month) with UV light exposure. Use DSC/TGA to identify decomposition thresholds (>150°C) .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent enzyme inhibition vs. cellular activity):

Control Reagents : Validate assays using established inhibitors (e.g., staurosporine for kinase assays) .

Off-Target Profiling : Screen against a panel of 50+ targets (e.g., CEREP panel) to identify secondary interactions .

Metabolite Identification : Use hepatocyte incubation + HRMS to detect active/inactive metabolites influencing cellular readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.